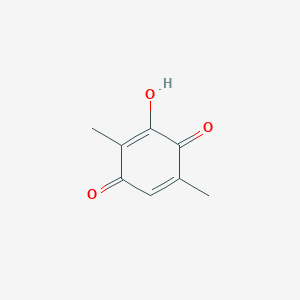

3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

2913-41-9 |

|---|---|

Molecular Formula |

C8H8O3 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

3-hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C8H8O3/c1-4-3-6(9)5(2)8(11)7(4)10/h3,11H,1-2H3 |

InChI Key |

UMYJQPRVRNMXKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C(=C(C1=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione typically involves the oxidation of 2,5-dimethylphenol. One common method is the use of oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex quinone derivatives.

Reduction: Reduction reactions can convert it back to its corresponding hydroquinone form.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Formation of more oxidized quinone derivatives

Reduction: Formation of hydroquinone derivatives

Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

One of the primary applications of 3-hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione lies in its antioxidant capabilities. Studies have shown that quinones can mitigate oxidative stress by scavenging free radicals. This property is particularly valuable in developing therapeutic agents for conditions related to oxidative damage, such as neurodegenerative diseases and cancer .

Pharmacological Activity

Research indicates that derivatives of this compound exhibit various biological activities. For instance, certain analogs have been investigated for their potential anti-inflammatory and anticancer properties. The compound's ability to modulate cellular pathways involved in apoptosis and cell proliferation makes it a candidate for further pharmacological exploration .

Organic Synthesis

Building Block in Organic Reactions

this compound serves as a versatile building block in organic synthesis. Its structure allows for functionalization through various reactions such as C-H activation and radical benzylation, enabling the formation of complex organic molecules . The compound's reactivity is exploited in synthesizing more complex quinonoid structures that can be used in pharmaceuticals and agrochemicals.

Diels-Alder Reactions

The compound can participate in Diels-Alder reactions due to its diene functionality. This application is crucial for constructing cyclic compounds with high stereochemical control. The Diels-Alder reaction has been widely utilized in synthesizing natural products and designing new materials with specific properties .

Materials Science

Polymer Chemistry

In materials science, derivatives of this compound are explored as monomers for polymer synthesis. Their unique electronic properties can enhance the performance of polymers used in electronic devices and sensors. Research into their incorporation into conductive polymers shows promise for applications in organic electronics .

Coatings and Adhesives

The compound's reactive nature allows it to be used in formulating coatings and adhesives that require durability and resistance to environmental degradation. Its antioxidant properties can also improve the longevity of these materials by preventing oxidative damage over time .

Case Studies

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, participating in various biochemical pathways. In cancer research, it has been shown to induce apoptosis in tumor cells by generating reactive oxygen species (ROS) and activating caspases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to the cyclohexa-2,5-diene-1,4-dione family, which exhibits diverse bioactivity depending on substituent patterns. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Comparison of Cyclohexadienedione Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

- Hydroxyl and Alkyl Groups : The target compound’s hydroxyl group at position 3 and methyl groups at 2 and 5 confer selective antiproliferative activity, likely via redox cycling and DNA interaction . In contrast, analogs like V (2-hexyl-5-hydroxy) exhibit enhanced cytotoxicity due to the hexyl chain’s lipophilicity, improving membrane permeability .

- Methoxy vs. Hydroxy : DMDD’s methoxy group at position 6 and long dodecyl chain facilitate renal protection in diabetic models by modulating oxidative stress pathways, unlike the target compound’s shorter alkyl groups .

Electrochemical Applications Brominated derivatives (e.g., 5-bromo-2,3-dimethyl) are immobilized on multi-walled carbon nanotubes (MWCNTs) for voltammetric pH sensing, leveraging their stable redox behavior . The target compound lacks halogen substituents, limiting its utility in electrochemical devices.

Synthetic Accessibility

- The target compound is synthesized in high yield (83%) under mild conditions , whereas analogs like V and DMDD require multi-step isolation or functionalization .

Steric and Electronic Effects Electron-rich derivatives (e.g., 2,5-dimethyl or 2,6-dimethyl) fail to react in benzofuran synthesis due to reduced electrophilicity at the quinone core . The target compound’s hydroxyl group may mitigate this by enhancing electrophilicity at adjacent positions.

Biological Activity

3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione, also known as 2,5-dimethyl-1,4-benzoquinone or p-xyloquinone, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C₈H₈O₂

- Molar Mass : 136.15 g/mol

- Melting Point : 123-125 °C

- Boiling Point : 69-80 °C

- Density : Approximately 1.1150 g/cm³

- CAS Number : 137-18-8

Biological Activity Overview

This compound exhibits a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. Its mechanism of action is primarily attributed to its ability to act as an electron acceptor in redox reactions.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound:

- Broad-Spectrum Antimicrobial Effects : Research indicates that compounds similar to 3-hydroxy derivatives exhibit broad-spectrum antimicrobial activity against various pathogens. For instance, studies on related compounds have shown efficacy against antibiotic-resistant strains of bacteria .

- Mechanism of Action : The antimicrobial effects are believed to be energy-dependent and do not cause hemolysis in human erythrocytes. This suggests a selective action against microbial cells without damaging human cells .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects:

- Cell Cycle Arrest : In vitro studies suggest that related compounds can induce cell cycle arrest in cancer cells at the S and G2/M phases, which is critical for inhibiting tumor growth .

Study on Antimalarial Activity

A recent study evaluated the antimalarial potential of derivatives related to this compound. The findings indicated:

- Inhibition of Plasmodium falciparum : The crude extract showed an IC₅₀ value of 1.8 ± 0.35 µg/mL against P. falciparum. This suggests that compounds with similar structures may target cytochrome C reductase effectively .

Table of Biological Activities

Q & A

Q. What are the standard laboratory synthesis protocols for 3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione, and what critical parameters influence yield?

Methodological Answer: The compound can be synthesized via oxidative dearomatization of substituted phenols or through regioselective hydroxylation of pre-functionalized cyclohexadienedione precursors. Key parameters include:

- Catalyst selection : Transition-metal catalysts (e.g., Fe³⁺/H₂O₂ systems) enhance hydroxylation efficiency .

- Temperature control : Reactions are typically conducted at 25–40°C to avoid decomposition of the quinone moiety.

- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction homogeneity .

Yield is highly sensitive to stoichiometric ratios of oxidizing agents (e.g., H₂O₂) and pH stability (pH 6–7 recommended) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

Q. How should researchers handle this compound to ensure stability during experiments?

Methodological Answer:

- Storage : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation and photodegradation .

- Handling : Use anhydrous conditions (glovebox) to avoid hydrolysis. For aqueous work, buffer solutions (pH 6–7) minimize decomposition .

- Safety : Wear nitrile gloves and eye protection due to skin/eye irritation risks .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in Diels-Alder reactions?

Methodological Answer: The compound’s electron-deficient quinone core acts as a dienophile. Key factors:

- HOMO/LUMO Analysis : DFT calculations reveal a LUMO energy of –1.8 eV, favoring electron-rich dienes .

- Substituent Effects : Methyl groups donate electron density, reducing dienophilicity by ~15% compared to unsubstituted quinones. Hydroxy groups enhance polarity, improving solubility in polar solvents .

- Kinetic Studies : Second-order rate constants (k₂) range from 0.5–2.0 M⁻¹s⁻¹ in THF at 25°C, depending on diene structure .

Q. What mechanistic insights explain the compound’s role in phenylalanine ammonia-lyase (PAL) catalyzed reactions?

Methodological Answer:

- Enzymatic Inhibition : The compound acts as a competitive inhibitor by mimicking the transition state of PAL substrates. Kinetic studies (Kᵢ = 2.3 μM) show binding to the active-site histidine residue .

- Isotope Labeling : ²H/¹³C-labeled analogs reveal proton abstraction at the β-carbon during catalysis, confirmed by NMR line-broadening experiments .

- Computational Modeling : MD simulations highlight hydrogen-bonding interactions between the hydroxy group and Arg⁷⁸⁰ in PAL, stabilizing the enzyme-inhibitor complex .

Q. How do substituent variations (e.g., methoxy, amino) on the cyclohexadienedione scaffold alter its redox properties?

Methodological Answer:

Q. How should researchers resolve discrepancies in reported reaction rates for the compound’s oxidation under varying pH conditions?

Methodological Answer:

- Systematic pH Studies : Use buffered solutions (pH 3–9) to isolate pH-dependent degradation pathways. At pH <5, protonation of the hydroxy group slows oxidation; at pH >7, deprotonation accelerates it .

- Control Experiments : Compare aerobic vs. anaerobic conditions to quantify oxygen’s role.

- Data Normalization : Express rates relative to a stable internal standard (e.g., ferrocene) to account for instrumental variability .

Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PAL) to predict binding poses. Focus on π-π stacking with aromatic residues .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Methyl groups improve lipophilicity (logP = 1.2), enhancing membrane permeability .

- Free Energy Calculations : MM-PBSA methods estimate binding affinities (ΔG = –8.2 kcal/mol) for prioritization of synthetic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.